molecular formula C18H30N4O5 B1395251 N-[3-(3-Dimethylamino-propylamino)-propyl]-isonicotinamide disuccinate CAS No. 1228070-74-3

N-[3-(3-Dimethylamino-propylamino)-propyl]-isonicotinamide disuccinate

Cat. No.: B1395251
CAS No.: 1228070-74-3
M. Wt: 382.5 g/mol
InChI Key: FGKXUARQMFSXOE-UHFFFAOYSA-N
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Description

N-[3-(3-Dimethylamino-propylamino)-propyl]-isonicotinamide disuccinate is a biochemical compound used primarily in proteomics research. It has a molecular formula of C22H36N4O9 and a molecular weight of 496.51 g/mol . This compound is known for its potential therapeutic implications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-Dimethylamino-propylamino)-propyl]-isonicotinamide disuccinate involves multiple steps. The primary synthetic route includes the reaction of isonicotinic acid with 3-(3-dimethylamino-propylamino)-propylamine under controlled conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is carried out in large reactors with precise temperature and pressure control to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-Dimethylamino-propylamino)-propyl]-isonicotinamide disuccinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds or alkylated derivatives .

Scientific Research Applications

N-[3-(3-Dimethylamino-propylamino)-propyl]-isonicotinamide disuccinate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(3-Dimethylamino-propylamino)-propyl]-isonicotinamide disuccinate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, including inhibition of cell growth, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3-Dimethylamino-propylamino)-propyl]-isonicotinamide disuccinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

1228070-74-3

Molecular Formula

C18H30N4O5

Molecular Weight

382.5 g/mol

IUPAC Name

butanedioic acid;N-[3-[3-(dimethylamino)propylamino]propyl]pyridine-4-carboxamide

InChI

InChI=1S/C14H24N4O.C4H6O4/c1-18(2)12-4-8-15-7-3-9-17-14(19)13-5-10-16-11-6-13;5-3(6)1-2-4(7)8/h5-6,10-11,15H,3-4,7-9,12H2,1-2H3,(H,17,19);1-2H2,(H,5,6)(H,7,8)

InChI Key

FGKXUARQMFSXOE-UHFFFAOYSA-N

SMILES

CN(C)CCCNCCCNC(=O)C1=CC=NC=C1.C(CC(=O)O)C(=O)O.C(CC(=O)O)C(=O)O

Canonical SMILES

CN(C)CCCNCCCNC(=O)C1=CC=NC=C1.C(CC(=O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[3-(3-Dimethylamino-propylamino)-propyl]-isonicotinamide disuccinate
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N-[3-(3-Dimethylamino-propylamino)-propyl]-isonicotinamide disuccinate
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N-[3-(3-Dimethylamino-propylamino)-propyl]-isonicotinamide disuccinate
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N-[3-(3-Dimethylamino-propylamino)-propyl]-isonicotinamide disuccinate
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N-[3-(3-Dimethylamino-propylamino)-propyl]-isonicotinamide disuccinate
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N-[3-(3-Dimethylamino-propylamino)-propyl]-isonicotinamide disuccinate

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